8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with fluorobenzoyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring through cyclization reactions. The fluorobenzoyl and methylphenyl groups are then introduced via Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.
Scientific Research Applications
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-(1-phenyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one
- 4-(3-fluorobenzoyl)-8-(hydroxymethyl)-7-[4-(4-methyl-1-pentyn-1-yl)phenyl]-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its specific combination of functional groups and structural features. The presence of both fluorobenzoyl and methylphenyl groups, along with the dioxin-quinoline core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-16-2-4-17(5-3-16)14-28-15-21(25(29)18-6-8-19(27)9-7-18)26(30)20-12-23-24(13-22(20)28)32-11-10-31-23/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVFQWPVTBXEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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